molecular formula C13H7BrOS B12526203 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one

Katalognummer: B12526203
Molekulargewicht: 291.16 g/mol
InChI-Schlüssel: YUHKJQXWIHORDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group and a thiophenyl group connected by a propynone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one typically involves the coupling of a 2-bromophenyl acetylene with a thiophen-3-yl ketone. Common synthetic routes may include:

    Sonogashira Coupling: This method involves the reaction of 2-bromophenyl acetylene with thiophen-3-yl ketone in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Heck Reaction: Another possible route is the Heck reaction, where the 2-bromophenyl acetylene is coupled with thiophen-3-yl ketone using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Possible applications in materials science, such as the development of organic semiconductors.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3-(furan-3-yl)prop-2-yn-1-one: Similar structure with a furan ring instead of a thiophene ring.

Eigenschaften

Molekularformel

C13H7BrOS

Molekulargewicht

291.16 g/mol

IUPAC-Name

1-(2-bromophenyl)-3-thiophen-3-ylprop-2-yn-1-one

InChI

InChI=1S/C13H7BrOS/c14-12-4-2-1-3-11(12)13(15)6-5-10-7-8-16-9-10/h1-4,7-9H

InChI-Schlüssel

YUHKJQXWIHORDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C#CC2=CSC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.